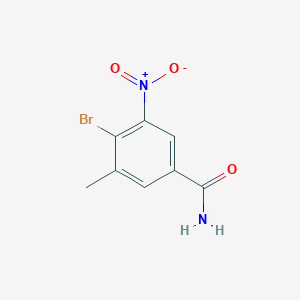

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide, also known as AQ-RA 741, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Structural and Coordination Chemistry

The spatial orientations of amide derivatives, including those related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide, have been studied to understand their coordination behavior with anions. Amide derivatives can adopt different geometries such as concave shapes or S-shaped geometries depending on their protonation states, facilitating the formation of complex structures through weak interactions like C–H⋯π and C–H⋯O (Kalita & Baruah, 2010). These structural aspects are crucial in designing molecular recognition systems and sensors.

Host-Guest Chemistry

The study of structural aspects and properties of salt and inclusion compounds of quinoline-based amides has revealed their ability to form gels and crystalline solids upon treatment with various acids. These compounds exhibit strong fluorescence emission, suggesting their potential as fluorescence probes and in the development of fluorescence-based sensors (Karmakar, Sarma, & Baruah, 2007).

Antitubercular Agents

Quinoline derivatives, including 2-(quinolin-4-yloxy)acetamides, have been identified as potent antitubercular agents, demonstrating significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds show low toxicity to mammalian cells and possess intracellular activity, making them promising candidates for tuberculosis treatment (Pissinate et al., 2016).

Aldose Reductase Inhibitors

Research into quinoxalin-2(1H)-one-based aldose reductase inhibitors, aiming to combat diabetic complications, has led to the synthesis of compounds with potent ALR2 inhibition and antioxidant activity. These findings underscore the therapeutic potential of quinoline derivatives in managing diabetes and its complications (Qin et al., 2015).

Fluorescent Sensors

Quinoline-based compounds have been utilized to create highly selective fluorescent sensors for metal ions such as cadmium and zinc. These sensors exhibit significant fluorescence enhancement in the presence of specific ions, offering tools for environmental monitoring and biomedical applications (Zhou et al., 2012).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)22-11-5-6-15-12-16(9-10-17(15)22)21-20(24)13-26-19-8-4-3-7-18(19)25-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUVBLRYYVQYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2703613.png)

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)

![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)

![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)

![N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703625.png)